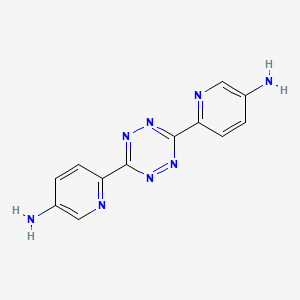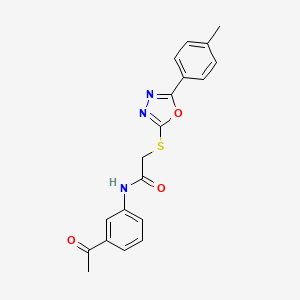
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metil-3-(pirrolidin-1-il)propanoato de etilo es un compuesto orgánico caracterizado por la presencia de un anillo de pirrolidina. Este compuesto es conocido por su estructura química única y sus propiedades, lo que lo convierte en un tema de interés en varios campos científicos, incluyendo la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-Metil-3-(pirrolidin-1-il)propanoato de etilo se puede sintetizar mediante la reacción del ácido 3-pirrolidinilpropanoico con etanol en condiciones ácidas. La reacción generalmente implica calentar la mezcla para facilitar la esterificación, lo que da como resultado la formación del éster deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de 2-Metil-3-(pirrolidin-1-il)propanoato de etilo a menudo implica el uso de reactores a gran escala donde los reactivos se combinan bajo temperaturas y presiones controladas. El proceso también puede incluir pasos de purificación como la destilación para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Metil-3-(pirrolidin-1-il)propanoato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y ésteres sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El 2-Metil-3-(pirrolidin-1-il)propanoato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Este compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y productos químicos finos, sirviendo como intermedio en varios procesos químicos
Mecanismo De Acción
El mecanismo por el cual el 2-Metil-3-(pirrolidin-1-il)propanoato de etilo ejerce sus efectos implica su interacción con objetivos moleculares específicos. El anillo de pirrolidina juega un papel crucial en la unión a enzimas o receptores, influyendo en las vías biológicas y provocando los efectos deseados. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(Pirrolidin-1-il)propanoato de metilo
- 3-(Pirrolidin-1-il)propanoato de etilo
- 2-Metil-3-(pirrolidin-1-il)propan-1-amina
Unicidad
El 2-Metil-3-(pirrolidin-1-il)propanoato de etilo es único debido a su grupo funcional éster específico y la presencia de un grupo metilo en la segunda posición. Esta singularidad estructural contribuye a sus propiedades químicas y reactividad distintas, diferenciándolo de otros compuestos similares .
Propiedades
Número CAS |
42980-61-0 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)8-11-6-4-5-7-11/h9H,3-8H2,1-2H3 |
Clave InChI |
ZTPCGCDBGYYBLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




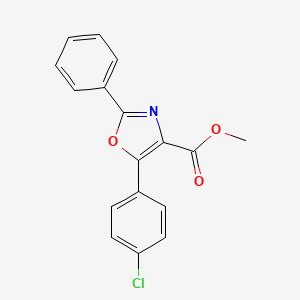
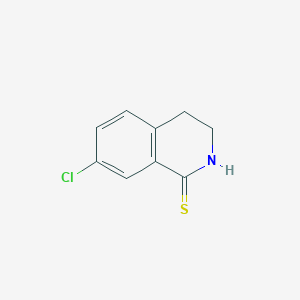

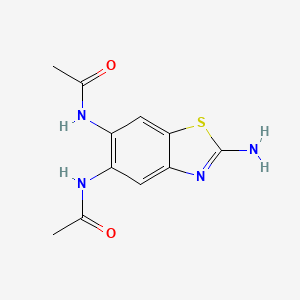
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)


![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
